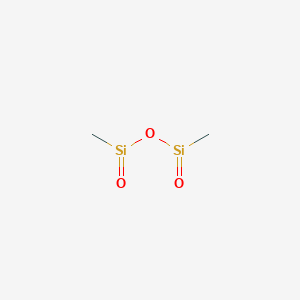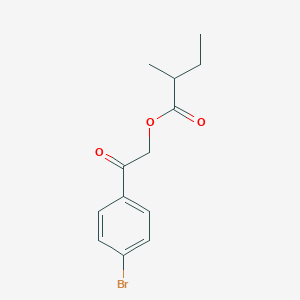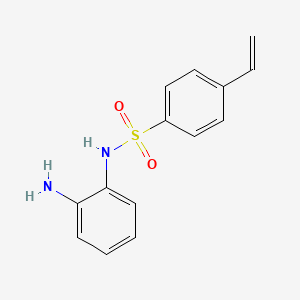![molecular formula C19H23N3O2S B14321614 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole CAS No. 103922-25-4](/img/structure/B14321614.png)
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-(Hexyloxy)pyridine, is synthesized through the reaction of pyridine with hexanol under acidic conditions.
Methanesulfinylation: The pyridine derivative is then reacted with methanesulfinyl chloride in the presence of a base such as triethylamine to introduce the methanesulfinyl group.
Cyclization: The final step involves the cyclization of the intermediate with o-phenylenediamine under reflux conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, better reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The benzimidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: A proton pump inhibitor used to treat acid-related disorders.
Omeprazole: Another proton pump inhibitor with similar applications.
Pantoprazole: Also a proton pump inhibitor used in the treatment of gastrointestinal conditions.
Uniqueness
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole is unique due to its specific structural features, such as the hexyloxy group on the pyridine ring and the methanesulfinyl group. These features may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
103922-25-4 |
|---|---|
Fórmula molecular |
C19H23N3O2S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-[(4-hexoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H23N3O2S/c1-2-3-4-7-12-24-16-10-11-20-15(13-16)14-25(23)19-21-17-8-5-6-9-18(17)22-19/h5-6,8-11,13H,2-4,7,12,14H2,1H3,(H,21,22) |
Clave InChI |
AXNSZYQGONZZSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)


![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)

![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)


